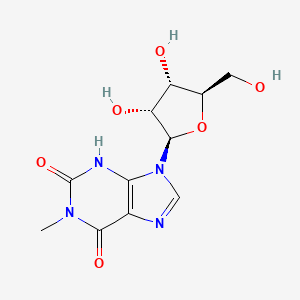

Xanthosine, 1-methyl-

Description

Context within Purine (B94841) Nucleoside Metabolism and Research

Purine metabolism is a fundamental biochemical process essential for all living organisms. Xanthine (B1682287) is a key intermediate in the catabolism of purine nucleotides, representing a point where the degradation pathways of adenine (B156593) and guanine (B1146940) converge. nih.gov Xanthosine (B1684192), a nucleoside composed of a xanthine base linked to a ribose sugar, is a crucial component of these pathways. nih.govwikipedia.org It is formed from xanthosine monophosphate (XMP), which itself is an intermediate in purine metabolism derived from inosine (B1671953) monophosphate (IMP). foodb.ca In humans and other organisms, xanthosine is part of the metabolic cascade that ultimately leads to the production of uric acid, the final product of purine degradation. nih.gov Its role as a metabolite makes it a subject of interest in studying metabolic disorders and the effects of radiation exposure. nih.govchemicalbook.com

Overview of Xanthosine as a Fundamental Biosynthetic Precursor

Beyond its role in purine catabolism, xanthosine serves as a primary precursor for the biosynthesis of purine alkaloids, most notably caffeine (B1668208). nih.govwikipedia.org In plants such as Coffea (coffee) and Camellia sinensis (tea), xanthosine is the starting point for a series of enzymatic reactions that produce various methylxanthines. wikipedia.orgnih.gov The main biosynthetic route involves the sequential methylation of xanthosine, beginning with its conversion to 7-methylxanthosine (B1261978). wikipedia.orgresearchgate.net This initial methylation is a committed step in the pathway leading to theobromine (B1682246) and caffeine. tandfonline.com The supply of xanthosine for this pathway is maintained through several routes, including de novo purine synthesis and the breakdown of adenine and guanine nucleotides. nih.gov

Classification and Nomenclature of Methylated Xanthosine Derivatives in Research Contexts

Methylated xanthosines and their corresponding bases, methylxanthines, are classified based on the number and position of methyl groups on the xanthine ring structure. The nitrogen atoms at positions 1, 3, and 7 are common sites for methylation, leading to a variety of derivatives with distinct biological activities. researchgate.net The most well-known methylxanthines include caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). nih.gov The nomenclature specifies the location of the methyl groups, which is critical as their placement significantly influences the compound's pharmacological properties. researchgate.net

Within the family of methylated xanthosines, 7-methylxanthosine is a well-documented and pivotal intermediate. In contrast, research and literature on 1-methylxanthosine are notably scarce.

7-Methylxanthosine is the direct product of the first methylation step in the caffeine biosynthesis pathway. wikipedia.orgtandfonline.com The enzyme 7-methylxanthosine synthase specifically catalyzes the transfer of a methyl group to the N-7 position of xanthosine. tandfonline.comuniprot.org This compound is then further metabolized to 7-methylxanthine (B127787), which serves as the precursor to theobromine and subsequently caffeine. researchgate.netwikipedia.org Its central role in the production of these widely consumed alkaloids makes it a key focus in plant biochemistry and metabolic engineering research. biosynth.comresearchgate.net

1-Methylxanthosine , the nucleoside form of 1-methylxanthine (B19228), is not a recognized intermediate in the primary pathway of caffeine biosynthesis. Academic literature and biochemical databases contain very limited information regarding its synthesis, properties, or biological role. Research has overwhelmingly focused on the N-7 methylation pathway, leaving the potential existence and function of 1-methylxanthosine largely unexplored. While its corresponding base, 1-methylxanthine, is known as a metabolite of caffeine in humans, the direct enzymatic formation of 1-methylxanthosine from xanthosine in biological systems is not established. nih.govcaymanchem.com The lack of available data on 1-methylxanthosine stands in stark contrast to the extensive research on 7-methylxanthosine, highlighting a significant gap in the understanding of all potential xanthosine methylation patterns.

Chemical Properties

Below are the available chemical properties for Xanthosine and its methylated derivatives. The lack of data for 1-Methylxanthosine reflects its limited presence in scientific literature.

Table 1: Properties of Xanthosine and Methylated Derivatives

| Property | Xanthosine | 1-Methylxanthosine | 7-Methylxanthosine |

|---|---|---|---|

| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione nih.gov | Data not available | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-9λ⁵-purin-9-ylium foodb.ca |

| Chemical Formula | C₁₀H₁₂N₄O₆ wikipedia.org | Data not available | C₁₁H₁₅N₄O₆ biosynth.com |

| Molar Mass | 284.23 g/mol nih.gov | Data not available | 299.26 g/mol biosynth.com |

| CAS Number | 146-80-5 chemicalbook.com | Data not available | 29885-96-9 biosynth.com |

| Synonyms | Xanthine riboside, 9-β-D-Ribofuranosylxanthine wikipedia.org | Data not available | |

Purine Skeleton Donor Pathways for Xanthosine

The biosynthesis of xanthosine, the foundational molecule for many purine alkaloids, is sourced from at least four distinct metabolic routes. researchgate.net These include the de novo purine synthesis pathway, the degradation of the cellular adenine nucleotide pool (AMP route), the S-adenosyl-L-methionine (SAM) cycle, and the guanine nucleotide pool (GMP route). researchgate.net

De Novo Purine Biosynthesis Route to Xanthosine

The de novo synthesis pathway builds the purine ring from simple molecular precursors. nih.gov This process involves a sequence of ten catalytic steps to construct the purine ring from components donated by amino acids like glutamine, aspartate, and glycine, as well as one-carbon units. nih.gov The pathway culminates in the formation of inosine monophosphate (IMP), which is the first purine nucleotide produced. youtube.com

IMP stands at a crucial branch point, leading to the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). youtube.com For xanthosine formation, IMP is converted to xanthosine monophosphate (XMP) by the enzyme IMP dehydrogenase. researchgate.netyoutube.com Subsequently, XMP is dephosphorylated by a 5'-nucleotidase to yield xanthosine. researchgate.netresearchgate.net This de novo route is particularly active in young, growing tissues, such as tea leaves, where rapid accumulation of purine alkaloids occurs. researchgate.net

Table 1: Key Enzymes in the De Novo Route to Xanthosine

| Step | Enzyme | Function |

|---|---|---|

| IMP → XMP | IMP dehydrogenase | Catalyzes the oxidation of IMP to XMP. researchgate.netyoutube.com |

Salvage Pathways Providing Xanthosine

In addition to de novo synthesis, cells utilize salvage pathways to recycle purine bases and nucleosides from the degradation of DNA and RNA. wikipedia.org These pathways are energetically more efficient than de novo synthesis. nih.govresearchgate.net Xanthosine can be formed via several salvage routes, primarily from the existing pools of adenine and guanine nucleotides.

A significant portion of the xanthosine used for methylxanthine biosynthesis is derived from the adenine nucleotide pool. researchgate.netresearchgate.net While several potential pathways exist for this conversion, the predominant route is believed to be the transformation of AMP to IMP, then to XMP, and finally to xanthosine. researchgate.netresearchgate.net The key enzymes in this pathway, AMP deaminase, IMP dehydrogenase, and 5'-nucleotidase, have all been identified in tea leaves. researchgate.net Given that the pool of adenine nucleotides is generally larger than that of guanine nucleotides in purine alkaloid-forming plants, this pathway may represent a more substantial contribution to xanthosine synthesis. researchgate.net

The guanine nucleotide pool also serves as a source for xanthosine. researchgate.net Evidence indicates that caffeine can be produced from guanine and guanosine precursors. researchgate.net In this pathway, GMP is first converted to guanosine. Guanosine is then deaminated by guanosine deaminase to form xanthosine. researchgate.net This provides a direct route from the guanine nucleotide pool to the initial substrate for methylxanthine synthesis. researchgate.net

Table 2: Comparison of AMP and GMP Salvage Routes to Xanthosine

| Pathway | Starting Nucleotide | Key Intermediates | Final Step to Xanthosine |

|---|---|---|---|

| AMP Route | AMP | IMP, XMP | Dephosphorylation of XMP researchgate.net |

| GMP Route | GMP | Guanosine | Deamination of Guanosine researchgate.net |

The S-Adenosyl-L-Methionine (SAM) cycle is intrinsically linked to methylxanthine biosynthesis, as SAM is the universal methyl donor for the methylation steps. researchgate.netnih.gov In these reactions, SAM is converted to S-adenosyl-L-homocysteine (SAH). nih.govyoutube.com SAH is then hydrolyzed to L-homocysteine and adenosine. researchgate.netnih.govyoutube.com This released adenosine can be channeled into the AMP salvage pathway to produce the purine skeleton of caffeine and other methylxanthines. researchgate.netresearchgate.netnih.gov The adenosine is converted to AMP and subsequently follows the AMP → IMP → XMP → xanthosine route. nih.gov This creates a direct link between the methylation reactions and the supply of the purine precursor, theoretically making the cycle a self-sufficient source for both the purine ring and the methyl groups. researchgate.net

Core Methylxanthine Biosynthetic Pathways in Biological Systems

Once xanthosine is synthesized, it enters the core methylxanthine biosynthetic pathway. This pathway consists of a series of sequential N-methylation reactions and, in some cases, the removal of the ribose group. nih.govwindows.net The primary pathway in major caffeine-producing plants like tea (Camellia sinensis) and coffee (Coffea arabica) begins with the methylation of xanthosine. nih.govoup.com

The first committed step is the methylation of xanthosine at the N-7 position, catalyzed by xanthosine N-methyltransferase (a type of caffeine synthase), to produce 7-methylxanthosine. tandfonline.comresearchgate.netsrmist.edu.innih.gov This intermediate is then converted to 7-methylxanthine. nih.gov From 7-methylxanthine, the pathway proceeds through two more methylation steps to produce caffeine. Theobromine synthase catalyzes the methylation of 7-methylxanthine to form theobromine (3,7-dimethylxanthine). researchgate.netsrmist.edu.in Finally, caffeine synthase catalyzes the methylation of theobromine to yield caffeine (1,3,7-trimethylxanthine). researchgate.netsrmist.edu.in

While the main pathway proceeds via 7-methylxanthine, alternative routes exist. oup.commdpi.com Variations in the sequence of methylation at the N1, N3, and N7 positions of the purine ring can lead to a variety of methylxanthines, including 1-methylxanthine, 3-methylxanthine, and theophylline. oup.commdpi.com For instance, 1-methylxanthine is a known metabolite of caffeine. plos.org The specific methylxanthines produced can vary between different plant species, reflecting differences in the substrate specificity of their respective N-methyltransferase enzymes. oup.com

Table 3: Core Caffeine Biosynthesis Pathway

| Substrate | Enzyme | Product |

|---|---|---|

| Xanthosine | Xanthosine N-methyltransferase | 7-methylxanthosine researchgate.netsrmist.edu.in |

| 7-methylxanthosine | N-methylnucleosidase | 7-methylxanthine researchgate.net |

| 7-methylxanthine | Theobromine synthase | Theobromine researchgate.net |

The Intricate Pathway of Methylxanthine Biosynthesis

The journey from the purine nucleoside xanthosine to various methylated derivatives is a fascinating and complex area of plant biochemistry. This process, responsible for the production of well-known compounds like theobromine and caffeine, involves a series of enzymatic steps, primarily methylation and hydrolysis. While the broader pathway of methylxanthine biosynthesis has been extensively studied, this article focuses specifically on the metabolic journey initiated by the methylation of xanthosine.

Properties

CAS No. |

23392-10-1 |

|---|---|

Molecular Formula |

C11H14N4O6 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

SOBHTUPJYFGBBX-KQYNXXCUSA-N |

Isomeric SMILES |

CN1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Structural Biology and Conformational Studies of Xanthosine and Its Methylated Forms

Solution Structures and Tautomeric Equilibria of Xanthosine (B1684192) Derivatives (e.g., 1-Methylxanthosine)

The chemical structure of 1-methylxanthosine consists of a 1-methylxanthine (B19228) base attached to a ribose sugar. In solution, the purine (B94841) base can potentially exist in different tautomeric forms, which are isomers that differ by the location of a proton. While extensive studies on 1-methylxanthosine itself are limited, the tautomeric equilibria of the parent compound, xanthine (B1682287), have been examined and provide a foundational model. nih.gov

Xanthine can exist in several tautomeric forms, but the N7-H and N9-H forms are generally considered the most stable in aqueous solutions. For 1-methylxanthosine, the methylation at the N-1 position permanently fixes this nitrogen in a methylated state, thereby reducing the number of possible tautomers. The primary tautomeric equilibrium for the 1-methylxanthine base would likely involve the N3, N7, and N9 positions. The specific dominant tautomer in solution is influenced by factors such as pH and solvent polarity. Understanding this equilibrium is crucial, as the specific arrangement of proton donors and acceptors on the purine ring is a key determinant for recognition by enzymes.

pH-Dependent Structural Properties and Their Implications for Enzyme Substrate Recognition

The structure and protonation state of xanthosine and its derivatives are highly dependent on pH, which has significant implications for their interaction with enzymes. plos.orgnih.gov The purine ring of xanthosine contains several nitrogen atoms that can be protonated or deprotonated, altering the molecule's charge and hydrogen bonding capabilities.

Quantum mechanical and molecular dynamics simulations on the enzyme xanthosine methyltransferase (XMT) have revealed that the catalytic process is highly sensitive to the protonation state of the substrate. ornl.gov Research suggests that the active substrate for XMT is not the neutral form of xanthosine, but rather its monoanionic form, where the N3 position is deprotonated. ornl.gov This deprotonation is favored at a higher pH and creates a substrate that is better suited for the methyl transfer reaction. The calculated pKa for the N3 position of xanthosine within the enzyme's active site supports this mechanism. ornl.gov

This principle has direct relevance for 1-methylxanthosine. Changes in pH will alter the protonation state of its purine ring (primarily at the N3 and N7 positions), which in turn dictates its ability to fit into and be recognized by the active sites of various enzymes. The specific pKa values of a residue can differ significantly depending on its conformational environment, highlighting the intricate link between pH, protein structure, and ligand binding. plos.orgnih.gov For an enzyme to act upon 1-methylxanthosine, the pH of the environment must favor a protonation state that is complementary to the enzyme's active site.

Protein-Ligand Interaction Studies with Xanthosine Methyltransferases

Xanthosine methyltransferases (XMTs) are key enzymes in the biosynthesis of methylated xanthines, such as caffeine (B1668208), in plants. nih.govwikipedia.org These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a xanthosine substrate. wikipedia.orgresearchgate.net Structural studies of these enzymes provide a detailed blueprint for understanding how they recognize and modify xanthosine and its derivatives.

Co-crystallization studies of xanthosine methyltransferase (XMT) from Coffea canephora with its substrate, xanthosine, have provided high-resolution views of the enzyme's active site. nih.gov These structures show that the substrate is precisely positioned through a network of hydrogen bonds and hydrophobic interactions. nih.gov

The xanthosine molecule is bound in a pocket where specific amino acid residues play critical roles in its recognition. The ribose moiety of xanthosine is anchored by hydrogen bonds, a key interaction for orienting the substrate correctly. The purine ring itself is held in place by stacking interactions and further hydrogen bonds. This detailed structural information reveals how the enzyme achieves its specificity for xanthosine.

Below is an interactive table summarizing the key interactions between Coffea canephora XMT and the xanthosine substrate, which serves as a model for understanding how derivatives like 1-methylxanthosine might be recognized.

| Interacting Residue (in XMT) | Substrate Moiety | Type of Interaction | Reference |

| Asn-25 | Ribose moiety | Hydrogen bonding | nih.gov |

| Trp-162 | O6 of purine ring | Hydrogen bond | nih.gov |

| Tyr-158 | Purine ring | π-stacking | nih.gov |

| Ser-316 | O5' hydroxyl of Ribose | Hydrogen bond | nih.gov |

The ability of different methyltransferases to select for specific substrates is determined by subtle but critical differences in their active site amino acid sequences. nih.gov For example, the N-methyltransferases involved in the caffeine biosynthetic pathway share high sequence homology but exhibit remarkable substrate selectivity. nih.gov

Structural comparisons between xanthosine methyltransferase (XMT) and 1,7-dimethylxanthine methyltransferase (DXMT) highlight these molecular determinants. nih.gov A key residue, Serine-316 in XMT, forms a crucial hydrogen bond with the ribose group of xanthosine. nih.gov In other methyltransferases that act on substrates lacking the ribose group, this serine is often replaced by a different amino acid, such as valine in DXMT. nih.gov This single amino acid difference is a major factor in determining whether the enzyme can bind a nucleoside like xanthosine or just a purine base.

Other identified determinants include:

A Gln-to-His change: A switch from glutamine-161 in XMT to histidine-160 in DXMT is predicted to have significant catalytic consequences. nih.gov

Hydrophobic contacts: Changes in residues lining the active site pocket, such as a phenylalanine-to-isoleucine substitution, can alter the shape and hydrophobicity of the binding site, favoring different methylated xanthine substrates. nih.gov

These findings demonstrate that substrate selectivity is governed by a small number of key amino acid residues that fine-tune the geometry and chemical environment of the enzyme's active site.

Synthetic Methodologies for Xanthosine and Its Derivatives

Laboratory Synthesis of Xanthosine (B1684192) and Methylated Xanthosine Analogues

In the broader context of methylxanthines, which include compounds like caffeine (B1668208) and theobromine (B1682246), synthesis can proceed through de novo pathways or degradation-based synthesis using existing alkaloids as substrates mdpi.com. While much research has focused on the biosynthesis of these compounds, such as the N-demethylation of caffeine by microbes, these pathways provide insight into the enzymatic logic of methylation mdpi.com. For example, the biosynthesis of 7-methylxanthine (B127787), an isomer of 1-methylxanthine (B19228), begins with the methylation of the precursor xanthosine to form 7-methylxanthosine (B1261978), a reaction catalyzed by 7-methylxanthosine synthase srmist.edu.inresearchgate.net. This highlights the biological strategy of methylating the intact nucleoside.

Chemical Synthesis of Xanthosine-Modified Nucleic Acids

The incorporation of xanthosine into nucleic acids is essential for studying the consequences of guanosine (B1672433) deamination, a form of nucleic acid damage. Efficient chemical solid-phase synthesis of xanthosine-modified RNA has been a significant challenge, with limited approaches available until recently oup.comoup.com. The development of robust methods for synthesizing xanthosine-containing RNA oligonucleotides has paved the way for comprehensive biophysical and structural analyses nih.gov.

The cornerstone of modern chemical synthesis of modified nucleic acids is the use of phosphoramidite building blocks wikipedia.orgnih.govnih.gov. For the synthesis of xanthosine-modified RNA, a suitable, protected xanthosine phosphoramidite is required oup.comoup.com. While several methods exist for creating 2'-deoxyxanthosine phosphoramidites, for a long time only one study described a nucleobase-unprotected 2′-O-tert-butyldimethylsilyl (TBS) phosphoramidite for RNA synthesis oup.comoup.com.

Recently, a novel and efficient synthetic route for a nucleobase-protected xanthosine phosphoramidite has been developed to facilitate solid-phase RNA synthesis bohrium.com. This multi-step synthesis starts from guanosine and involves several protection and modification steps to yield the final, stable phosphoramidite building block ready for use in automated synthesizers.

Table 1: Key Steps in the Synthesis of a Protected Xanthosine Phosphoramidite oup.com

| Step | Reaction | Key Reagents |

|---|---|---|

| 1 | Regioselective silylation of the 2'-hydroxyl group | tert-butyldimethylsilyl chloride (TBS) |

| 2 | Protection of the exocyclic amino group of guanine (B1146940) | 4,4'-dimethoxytriphenylmethyl (DMT) |

| 3 | Introduction of an O6 protecting group | Mitsunobu reaction with 2-(4-nitrophenyl)ethyl (NPE) alcohol |

| 4 | Deprotection of the exocyclic amino group | Acid treatment |

| 5 | Conversion of guanine to xanthine (B1682287) | Deamination |

| 6 | Protection of the 5'-hydroxyl group | 4,4'-dimethoxytriphenylmethyl (DMT) |

This robust synthesis provides the necessary building block for the routine incorporation of xanthosine into RNA strands oup.com.

With a stable xanthosine phosphoramidite in hand, the synthesis of xanthosine-containing RNA oligonucleotides proceeds using standard, automated solid-phase synthesis protocols oup.comnih.gov. The phosphoramidite building block is incorporated into the growing RNA chain with excellent coupling yields, typically exceeding 98% oup.combohrium.com.

The synthesis cycle involves a series of repeated steps to elongate the oligonucleotide chain on a solid support, such as controlled pore glass (CPG) oup.comoup.com.

Table 2: Standard Solid-Phase Synthesis Cycle for RNA oup.com

| Step | Process | Reagents | Duration |

|---|---|---|---|

| 1 | Detritylation | Dichloroacetic acid/1,2-dichloroethane | 90 seconds |

| 2 | Coupling | Phosphoramidite and an activator (e.g., benzylthiotetrazole) | 5 minutes |

| 3 | Capping | Acetic anhydride/sym-collidine/acetonitrile (B52724) (Cap A/Cap B) | 2 x 25 seconds |

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is typically achieved by treatment with a mixture of aqueous methylamine and ammonia, followed by a fluoride salt solution (such as tetrabutylammonium fluoride) to remove the 2'-O-silyl protecting groups oup.com.

Strategies for Regioselective Methylation in Chemical Synthesis

Achieving regioselective methylation—the addition of a methyl group to a specific atom in a molecule with multiple potential reaction sites—is a significant challenge in the chemical synthesis of modified nucleosides like 1-methylxanthosine.

In biological systems, methylation is precisely controlled by enzymes. For example, the biosynthesis of caffeine involves the N7-methylation of xanthosine to 7-methylxanthosine, catalyzed by S-adenosyl-l-methionine (SAM) dependent xanthosine methyltransferase (XMT) nih.govoup.com. This enzyme exhibits high substrate specificity, ensuring methylation occurs only at the N7 position of the purine (B94841) ring researchgate.netoup.com. Another enzyme, caffeine synthase, catalyzes the N3-methylation of 7-methylxanthine and the N1-methylation of theobromine srmist.edu.in.

In chemical synthesis, achieving such selectivity is more complex. Direct methylation of xanthine or xanthosine with reagents like dimethyl sulfate can lead to a mixture of products methylated at different nitrogen atoms (N1, N3, N7, N9). A patented process describes the methylation of xanthines using dimethyl carbonate at high temperatures and pressures, which can also serve as the solvent google.com. While effective for producing methyl-substituted xanthines, controlling the specific site of methylation remains a challenge and often requires subsequent separation of isomers google.com.

A common strategy to achieve regioselectivity is to start with a precursor that already has the desired methylation pattern. As mentioned, one of the most direct laboratory methods to produce 1-methylxanthine is through the deamination of 1-methylguanine tandfonline.com. This approach circumvents the issue of controlling the methylation position on the xanthine ring by introducing the methyl group at the corresponding position of a precursor (guanine) before converting the precursor to the final product (xanthine).

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-methylxanthosine | |

| Xanthosine | X |

| 1-methylxanthine | 1mX |

| Guanine | G |

| Guanosine | |

| 2'-deoxyxanthosine | dX |

| Caffeine | |

| Theobromine | |

| 7-methylxanthine | 7mX |

| 7-methylxanthosine | 7mXR |

| tert-butyldimethylsilyl chloride | TBS-Cl |

| 4,4'-dimethoxytriphenylmethyl | DMT |

| 2-(4-nitrophenyl)ethyl | NPE |

| Chloro-2-cyanoethyl-N,N-diisopropylphosphoroamidite | CEP |

| Dichloroacetic acid | DCA |

| Benzylthiotetrazole | BTT |

| Acetic anhydride | |

| sym-collidine | |

| Iodine | I₂ |

| Methylamine | |

| Ammonia | |

| Tetrabutylammonium fluoride | TBAF |

| Nitrous acid | |

| 2-nitroimidazole | |

| Dimethyl sulfate | |

| Dimethyl carbonate |

Advanced Analytical Methodologies for Research on Xanthosine and Methylated Xanthosines

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental in the analysis of complex biological and chemical samples, allowing for the effective separation and quantification of individual components. For xanthosine (B1684192) and its methylated forms, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of xanthines, including 1-methylxanthosine, in various research samples. sielc.comnih.gov Due to their polar nature, these compounds can be challenging to separate using traditional reversed-phase chromatography. sielc.com However, specialized HPLC methods have been developed to overcome these difficulties.

One effective approach involves hydrogen bonding chromatography, which separates compounds based on the number of hydrogen bond donors they possess. sielc.com This allows for the successful separation of structurally similar xanthines. sielc.com The retention time in this method can be manipulated by adjusting the ratio of solvents like acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) in the mobile phase. sielc.com

Reversed-phase HPLC (RP-HPLC) is also widely used. An automated RP-HPLC method utilizing a linear gradient elution has been successfully employed for the simultaneous analysis of caffeine (B1668208) and its metabolites, which include various methylxanthines. researchgate.net For instance, a method using a C18 column with a gradient of 0.05% trifluoroacetic acid (TFA) in water and acetonitrile has proven effective for separating a range of methylxanthines and other drugs in urine samples. researchgate.net Another HPLC method for analyzing caffeine and its metabolites in urine involves liquid-liquid extraction followed by chromatographic separation on an ODS analytical column with a mobile phase of 0.05% acetic acid and methanol. researchgate.net

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the speed and efficiency of these separations. nih.gov An UHPLC method coupled with a diode-array detector (DAD) can rapidly separate and quantify methylxanthines. researchgate.net For example, an isocratic elution with a mobile phase of 0.1% formic acid in a water/methanol mixture can achieve separation in under three minutes. researchgate.net

Table 1: Examples of HPLC Methods for Methylxanthine Analysis

| Analytical Technique | Column | Mobile Phase | Detection | Application |

| Hydrogen Bonding Chromatography | SHARC 1 | Acetonitrile/Methanol with Ammonium Formate/Formic Acid buffer | UV, 270 nm | Separation of polar neutral xanthines. sielc.com |

| RP-HPLC | RP-18e | Gradient of 0.05% TFA in water and acetonitrile | DAD | Determination of methylxanthines in urine. researchgate.net |

| UHPLC-DAD | Not specified | Isocratic with 0.1% formic acid/CH3OH (92.5:7.5, v/v) | DAD | Fast separation of major methylxanthines. researchgate.net |

| UHPLC-MS | Nucleodur C18 polar | Isocratic with acetonitrile/water (10:90, v/v) with 0.1% formic acid | ESI+ MS | Rapid determination of methylxanthines in tea. nih.gov |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) for Specific Derivatives

While HPLC is more common for the direct analysis of xanthosines due to their polarity and low volatility, Gas Chromatography (GC) can be employed for the analysis of specific, more volatile derivatives. The use of GC in the context of 1-methylxanthosine research is less frequently reported in comparison to HPLC. However, derivatization techniques can be applied to convert the non-volatile xanthosines into more volatile compounds suitable for GC analysis. These derivatization steps, while adding complexity to the sample preparation, can provide high-resolution separation and sensitive detection.

Spectroscopic Approaches for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds and for their detection in various matrices. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy are key tools in the study of 1-methylxanthosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules at the atomic level. nih.gov In the context of 1-methylxanthosine, NMR is crucial for confirming its chemical structure and for studying its conformational properties in solution.

¹H NMR and ¹³C NMR are the most common types of NMR experiments used. The chemical shifts, coupling constants, and signal intensities in an NMR spectrum provide a unique fingerprint of the molecule. nih.gov For instance, the position of the methyl group at the N1 position of the xanthine (B1682287) ring can be definitively assigned using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments reveal correlations between protons and carbons, allowing for unambiguous structural assignment.

Mass Spectrometry (MS) for Identification and Tracing in Metabolic Studies

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for identifying and quantifying compounds, including 1-methylxanthosine, in complex mixtures, and for tracing their metabolic fate. nih.gov

When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides a powerful platform for metabolic studies. nih.gov Electrospray ionization (ESI) is a common ionization method used for analyzing methylxanthines, with positive ionization mode often yielding more intense signals. nih.gov

In metabolic studies, stable isotope-labeled versions of 1-methylxanthosine can be used as tracers. By tracking the incorporation of the isotope into various metabolites using MS, researchers can elucidate the metabolic pathways involving this compound. The high sensitivity and specificity of MS make it possible to detect and quantify even trace amounts of metabolites in biological samples such as urine, blood, and tissue extracts.

Table 2: Mass Spectrometry Parameters for Methylxanthine Analysis

| Analytical Technique | Ionization Mode | Monitoring Mode | Application |

| UHPLC-MS | ESI+ | Selected Ion Reaction (SIR) | Quick determination of methylxanthines in tea. nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular and Cellular Roles of Xanthosine and Methylated Xanthosines

Involvement in Nucleic Acid Structure and Function

While direct studies on 1-methylxanthosine's role within nucleic acids are limited, the behavior of its parent compound, xanthosine (B1684192), in RNA provides a foundational understanding. The presence of modified nucleosides in RNA is crucial for its structural integrity and functional diversity.

The incorporation of xanthosine into an RNA duplex has a discernible impact on its stability and base-pairing interactions. Thermodynamic analyses have revealed that the presence of a xanthosine-uridine (X-U) pair in an RNA helix reduces its thermal stability to a level comparable to that of a guanine-uridine (G-U) wobble base pair. nih.govnih.govnih.gov This suggests that xanthosine, and likely its methylated derivatives, can introduce flexibility into the RNA structure.

Through techniques like NMR spectroscopy and X-ray crystallography, it has been demonstrated that xanthosine can form distinct wobble base pairs with uridine. nih.govnih.govnih.gov Wobble base pairs are non-canonical pairings in RNA molecules that are crucial for various biological functions, including the proper translation of the genetic code. wikipedia.orgembopress.org The ability of xanthosine to form these wobble geometries indicates its potential to participate in the intricate folding and recognition processes of RNA.

When paired with cytidine (B196190) (C), xanthosine exhibits more complex behavior, forming either a wobble geometry with a protonated cytidine or a Watson-Crick-like arrangement. nih.govnih.gov The relatively low energy barrier between these different pairing modes suggests a dynamic and adaptable role for xanthosine within RNA sequences. nih.govnih.gov While these findings are specific to xanthosine, they provide a strong basis for hypothesizing that 1-methylxanthosine, with its additional methyl group, would also influence RNA structure, potentially in a more pronounced or specific manner due to steric effects and altered hydrogen bonding capacity. The methylation at the N1 position would likely disrupt the Watson-Crick face, favoring non-canonical pairings.

Interactive Table: Thermodynamic Stability of RNA Duplexes Containing Xanthosine

| RNA Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) in °C (at 10 µM) |

| GCGACXUCGC | X-U pair | 52.8 |

| GCGACGUGCG | G-U pair | 53.5 |

| GCGACCUCGC | X-C pair | 58.1 (pH 7.0) |

| GCGACGCCGC | G-C pair | 70.2 |

Note: The data presented is illustrative and based on findings from studies on xanthosine-modified RNA to demonstrate the relative impact on helix stability.

RNA deamination is a significant post-transcriptional modification where an amino group on a nucleotide base is removed. The deamination of guanosine (B1672433) in RNA results in the formation of xanthosine. nih.govnih.govnih.gov This enzymatic conversion can alter the genetic information encoded in RNA and has important cellular implications. The process is catalyzed by deaminase enzymes and can also occur through spontaneous hydrolysis. nih.govnih.gov

The conversion of guanosine to xanthosine can affect how the genetic code is read by the cellular machinery. For instance, during reverse transcription, xanthosine is preferentially read as either guanine (B1146940) or adenine (B156593), depending on the reverse transcriptase enzyme used. nih.govnih.gov This ambiguity in decoding highlights the potential for xanthosine to introduce variability in gene expression at the post-transcriptional level.

While the direct deamination of a methylated nucleoside to form 1-methylxanthosine in RNA has not been extensively documented, the established pathway from guanosine to xanthosine suggests that modified nucleosides could also be subject to similar enzymatic or spontaneous alterations. The presence of a methyl group on the xanthine (B1682287) base could influence the rate and specificity of such deamination events.

Xanthosine as an Intermediate in Cellular Purine (B94841) Recycling

The purine salvage pathway is a crucial metabolic route that allows cells to recycle purine bases and nucleosides from the degradation of nucleic acids and other metabolic processes, which is energetically more favorable than de novo synthesis. researchgate.netnih.govyoutube.com Xanthosine is a known intermediate in the biosynthesis of purine alkaloids, such as caffeine (B1668208), in plants. srmist.edu.in In these pathways, xanthosine is methylated to form 7-methylxanthosine (B1261978), which is then further processed. srmist.edu.innih.govresearchgate.net

While the primary caffeine biosynthesis pathway involves 7-methylation, the existence of various methylated xanthines, including 1-methylxanthine (B19228), suggests a broader network of purine modification and recycling. nih.gov 1-methylxanthine is a known metabolite of caffeine in humans and can be synthesized from theobromine (B1682246) in engineered E. coli. nih.gov This implies that pathways for the formation and metabolism of 1-methylated purines exist in various organisms. Although direct evidence for 1-methylxanthosine as a widespread intermediate in purine salvage is scarce, its structural similarity to other key intermediates suggests it could potentially be formed and utilized under specific cellular conditions or in certain organisms.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions

Hybrid QM/MM methods have been pivotal in studying the enzymatic methylation of xanthosine (B1684192) to form 7-methylxanthosine (B1261978), a crucial step in the caffeine (B1668208) biosynthesis pathway catalyzed by S-adenosyl-L-methionine (SAM)-dependent xanthosine methyltransferase (XMT). researchgate.netacs.orgnih.govosti.gov These simulations combine the accuracy of quantum mechanics for the reacting parts of the system with the efficiency of molecular mechanics for the surrounding protein and solvent.

A key finding from these studies is the critical role of the substrate's protonation state. Researchers have investigated both the neutral and the monoanionic forms of xanthosine as potential substrates for methylation by XMT. researchgate.netacs.orgnih.gov The monoanionic form, deprotonated at the N3 position, is considered a likely substrate, a hypothesis supported by the experimentally measured pKa of 5.7 for the N3-H group in an aqueous solution. researchgate.net

QM/MM and free energy simulations, specifically using potential of mean force (PMF) calculations, have revealed that the methyl transfer from SAM to the N7 position of the monoanionic xanthosine has a significantly lower free energy barrier compared to the neutral form. researchgate.netacs.orgnih.gov This suggests that the deprotonated state of xanthosine is the more reactive species in the enzymatic environment. researchgate.netacs.orgnih.gov

Table 1: Calculated Free Energy Barriers for Xanthosine Methylation

| Substrate Form | Free Energy Barrier (kcal/mol) |

| Monoanionic Xanthosine | ~17 |

| Neutral Xanthosine | Significantly higher/Not observed |

This data is based on QM/MM and free energy simulations. researchgate.netacs.orgnih.gov

These computational results challenge the previously held assumption that neutral xanthosine is the primary substrate and highlight the importance of considering the specific microenvironment of the enzyme's active site, which can influence the pKa of substrate functional groups. researchgate.netacs.orgnih.gov

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular dynamics simulations provide valuable information about the structural and dynamic properties of the enzyme-substrate complex. In the case of xanthosine methyltransferase, MD simulations have been used in conjunction with QM/MM calculations to explore the stability and conformational changes of the enzyme and substrate during the reaction process. researchgate.netacs.orgnih.gov

These simulations have shown that the structural and dynamic information obtained from both X-ray crystallography and MD simulations is consistent with the scenario where monoanionic xanthosine is the active substrate. researchgate.netacs.orgnih.gov The simulations, which can be run over nanoseconds, reveal the intricate network of interactions, such as hydrogen bonding, that position the xanthosine molecule optimally within the active site for catalysis. researchgate.net The total simulation systems often encompass around 5800 atoms, including hundreds of water molecules, and are gradually heated to physiological temperatures to mimic natural conditions. researchgate.net

In Silico Predictions of Structure-Activity Relationships (Excluding Pharmacological)

While specific quantitative structure-activity relationship (QSAR) models for 1-methylxanthosine are not extensively documented in the reviewed literature, the computational studies on xanthosine methyltransferase provide a qualitative understanding of structure-activity relationships. The reactivity of the xanthosine molecule is directly linked to its electronic structure, which is altered by its protonation state.

The key takeaway from the QM/MM simulations is that the presence of a negative charge at the N3 position of the purine (B94841) ring significantly enhances the nucleophilicity of the N7 nitrogen, making it more susceptible to electrophilic attack by the methyl group from SAM. researchgate.netacs.orgnih.gov This demonstrates a clear structure-activity relationship where the deprotonated structure is the more active form for this specific enzymatic reaction.

Furthermore, the specificity of the enzyme for xanthosine and its ability to catalyze methylation at the N7 position is a result of the precise geometric and electronic complementarity between the substrate and the active site residues. researchgate.net Any modification to the xanthosine structure that would disrupt these interactions would likely lead to a decrease in catalytic efficiency, a fundamental concept in structure-activity relationships.

Future Research Directions and Unexplored Areas

Elucidation of Novel Biosynthetic Enzymes and Pathways

While the primary biosynthetic pathways of major methylxanthines like caffeine (B1668208) are relatively well-understood, the specific enzymatic machinery dedicated to 1-methylxanthosine remains an area of active investigation. nih.govnih.gov In many organisms, 1-methylxanthine (B19228) is a metabolite of caffeine and theobromine (B1682246). nih.gov However, the potential for de novo synthesis or alternative biosynthetic routes is a key research question.

The main caffeine biosynthetic pathway in plants involves the sequential methylation of xanthosine (B1684192) to 7-methylxanthosine (B1261978), then to 7-methylxanthine (B127787), theobromine, and finally caffeine. nih.govnih.gov The enzymes responsible for these steps are N-methyltransferases. tandfonline.comresearchgate.netnih.gov For instance, in coffee plants, 7-methylxanthosine synthase catalyzes the initial methylation of xanthosine. nih.govsrmist.edu.in In some bacteria, N-demethylases are involved in the breakdown of caffeine, which can lead to the formation of various methylxanthines. nih.gov

Future research will likely focus on:

Identifying and characterizing novel N-methyltransferases or other enzymes that specifically produce 1-methylxanthosine from xanthosine or other precursors. This could involve screening diverse organisms, including plants, fungi, and bacteria, for unique enzymatic activities.

Investigating alternative biosynthetic pathways that may not follow the canonical caffeine synthesis route. This could involve intermediates not yet identified or different methylation patterns.

Exploring the genetic regulation of these biosynthetic pathways to understand how the production of 1-methylxanthosine is controlled within an organism.

A significant breakthrough has been the use of engineered Escherichia coli for the biosynthesis of 1-methylxanthine. By manipulating the gene ndmA, which encodes a 3-N-demethylase, researchers have successfully produced 1-methylxanthine from theobromine. nih.gov This demonstrates the potential for biocatalytic production of this valuable compound.

Advanced Structural Characterization of Xanthosine-Binding Proteins

Understanding how 1-methylxanthosine interacts with proteins at a molecular level is crucial to deciphering its biological functions. While research has extensively focused on the binding of other methylxanthines like caffeine to adenosine (B11128) receptors, specific data on 1-methylxanthosine-protein interactions is less abundant. nih.gov

Future research directions in this area include:

Identifying novel protein targets for 1-methylxanthosine using techniques like affinity chromatography and proteomics. This could reveal previously unknown cellular pathways influenced by this compound.

Utilizing advanced structural biology techniques , such as X-ray crystallography and cryo-electron microscopy, to determine the high-resolution structures of 1-methylxanthosine in complex with its binding partners. This will provide detailed insights into the specific amino acid residues involved in the interaction.

Employing computational modeling and molecular dynamics simulations to predict and analyze the binding modes of 1-methylxanthosine with various proteins. This can help in understanding the energetics and dynamics of these interactions.

Investigating the impact of the N-1 methyl group on binding affinity and selectivity compared to other xanthine (B1682287) derivatives. nih.gov

These studies will be instrumental in understanding the pharmacological effects of 1-methylxanthosine and in the rational design of new drugs targeting specific proteins.

Development of New Synthetic Strategies for Complex Xanthosine Derivatives

The chemical synthesis of xanthine derivatives can be complex and often requires multiple steps with potentially hazardous reagents. researchgate.net The development of more efficient, selective, and environmentally friendly synthetic methods is a key area of future research.

Traditional methods for synthesizing xanthine derivatives include Traube's synthesis and one-pot synthesis approaches. nih.gov More recent strategies have focused on the modification of the xanthine scaffold at various positions to create a diverse range of derivatives with different pharmacological activities. nih.govresearchgate.net

Key areas for future development include:

Regioselective synthesis to control the position of substituents on the xanthine ring, which is crucial for biological activity. researchgate.net

The use of novel catalysts and reagents to improve reaction yields and reduce the environmental impact of the synthesis. nih.govfrontiersin.org

The development of one-pot multicomponent reactions to streamline the synthesis of complex derivatives. nih.gov

Biocatalytic approaches , leveraging enzymes to perform specific transformations with high selectivity and under mild conditions. researchgate.net

The synthesis of complex 1-methylxanthosine derivatives will enable the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties.

Systems Biology Approaches to Xanthine Metabolism Networks

A systems-level understanding of how 1-methylxanthosine is integrated into the broader metabolic network of an organism is essential for a complete picture of its biological role. This involves studying the interplay between different metabolic pathways and regulatory networks.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for this purpose. nih.gov By analyzing the changes in the metabolome in response to 1-methylxanthosine, researchers can identify the metabolic pathways that are affected.

Future research in this area will likely involve:

Comprehensive metabolomic profiling of cells or organisms exposed to 1-methylxanthosine to identify all related metabolites and their dynamic changes.

Transcriptomic and proteomic analyses to correlate changes in metabolite levels with changes in gene and protein expression. nih.gov

Construction of computational models of xanthine metabolism networks to simulate and predict the flow of metabolites through different pathways.

Integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to build a holistic view of the role of 1-methylxanthosine in cellular physiology. nih.gov

These systems biology approaches will provide a deeper understanding of the complex metabolic landscape in which 1-methylxanthosine operates and may reveal novel functions and interactions.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 1-methylxanthosine in vitro?

- Methodological Answer : Synthesis typically involves enzymatic methylation of xanthosine using S-adenosylmethionine (SAM)-dependent methyltransferases. For characterization, employ nuclear magnetic resonance (NMR) to confirm the methyl group position at N1 and high-resolution mass spectrometry (HR-MS) for molecular weight validation . Purity assessment requires reverse-phase HPLC with UV detection at 254 nm, as xanthosine derivatives exhibit strong absorbance in this range. Ensure reproducibility by adhering to guidelines for experimental sections, including detailed protocols for enzyme activity assays and substrate specificity validation .

Q. Which analytical techniques are optimal for quantifying 1-methylxanthosine in plant or mammalian tissues?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in complex matrices. For plant tissues, homogenize samples in ice-cold methanol:water (80:20) to inhibit enzymatic degradation. Include internal standards (e.g., stable isotope-labeled xanthosine) to correct for matrix effects. Data interpretation must account for potential isomers, such as 3-methylxanthosine, which require chromatographic separation .

Advanced Research Questions

Q. How does 1-methylxanthosine integrate into purine catabolism pathways, and what experimental models resolve conflicting reports on its metabolic fate?

- Methodological Answer : In Arabidopsis, 1-methylxanthosine is hydrolyzed by the NSH1-NSH2 heterocomplex, which exhibits a catalytic efficiency (kcat/Km) ~100-fold higher than NSH1 alone . To resolve contradictions in metabolic flux, use isotopic tracing (e.g., <sup>15</sup>N-labeled xanthosine) combined with knockout mutants (nsh1, nsh2). For mammalian systems, employ siRNA silencing of purine nucleoside phosphorylase (PNP) to isolate xanthosine-specific pathways .

Q. What experimental designs address contradictory findings on 1-methylxanthosine’s role in cell proliferation (e.g., latent inhibition vs. no effect)?

- Methodological Answer : Conduct dose-response and time-course studies in primary cell cultures (e.g., bovine mammary epithelial cells) to identify thresholds for inhibitory effects. Use RNA-seq to compare transcriptomic profiles under varying concentrations. For in vivo validation, apply longitudinal sampling in animal models to track temporal changes in proliferation markers (e.g., Ki-67). Meta-analyses of existing datasets (e.g., Gene Expression Omnibus) can identify confounding variables like tissue-specific methylation patterns .

Q. How do transcriptional regulators like XapR mediate 1-methylxanthosine-dependent gene activation, and what tools validate these mechanisms?

- Methodological Answer : Use electrophoretic mobility shift assays (EMSAs) to confirm XapR binding to the xapA promoter. For functional validation, construct xapR knockout strains and measure β-galactosidase activity in xapA-lacZ reporter lines. Chromatin immunoprecipitation (ChIP-qPCR) can map XapR-DNA interactions. Note that the xapAB operon lacks a canonical −35 promoter region, suggesting auxiliary factors may enhance transcription .

Q. What strategies optimize the catalytic efficiency of engineered enzymes for 1-methylxanthosine production or degradation?

- Methodological Answer : Employ structure-guided mutagenesis based on X-ray crystallography of N-methyltransferases (e.g., DXMT from Coffea canephora). Molecular dynamics simulations can predict residues affecting SAM cofactor binding. For degradation, screen NSH1-NSH2 heterocomplex variants under varying pH and cofactor conditions. Use stopped-flow kinetics to measure transient-state parameters and identify rate-limiting steps .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between in vitro enzyme kinetics and in vivo metabolite accumulation data?

- Methodological Answer : Apply computational modeling (e.g., flux balance analysis) to integrate kinetic parameters (Km, Vmax) with compartmentalized metabolite concentrations. Validate models using genetic perturbations (e.g., overexpression or knockdown) and measure steady-state levels via LC-MS. Discrepancies often arise from unaccounted transport mechanisms or allosteric regulators .

Q. What statistical approaches are robust for analyzing dose-dependent effects of 1-methylxanthosine in heterogeneous cell populations?

- Methodological Answer : Use mixed-effects models to account for intra-experiment variability. For single-cell data (e.g., flow cytometry), apply cluster analysis to distinguish subpopulations with divergent responses. Bayesian hierarchical models are advantageous for integrating prior data from related purine analogs .

Tables of Key Findings

Guidelines for Reporting

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.